1,1-Difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one
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Overview
Description
1,1-Difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one is a chemical compound with the molecular formula C11H9F2NOS. This compound is characterized by the presence of a difluoromethyl group and a benzothiazole moiety, which contribute to its unique chemical properties . It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one typically involves the reaction of 3-methyl-1,3-benzothiazol-2-ylidene with difluoromethyl ketone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,1-Difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-methyl-butan-2-one: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Methyl-2-benzothiazolinone hydrazone hydrochloride: Contains a benzothiazole moiety but differs in other structural aspects.
Uniqueness
1,1-Difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one is unique due to its specific combination of a difluoromethyl group and a benzothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H9F2NOS |
---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
1,1-difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C11H9F2NOS/c1-14-7-4-2-3-5-9(7)16-10(14)6-8(15)11(12)13/h2-6,11H,1H3 |
InChI Key |
PNNBYLQQNLNNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC(=O)C(F)F |
Origin of Product |
United States |
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